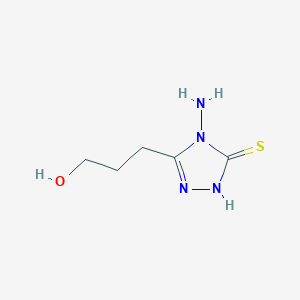

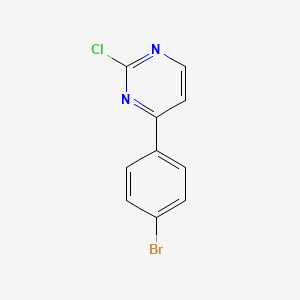

4-(4-溴苯基)-2-氯嘧啶

描述

4-(4-Bromophenyl)-2-chloropyrimidine is a halogenated pyrimidine derivative that serves as an important intermediate in the synthesis of various pyrimidine compounds. These compounds are nitrogen-containing heterocycles that have wide applications in the pharmaceutical and chemical industries due to their diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of related pyrimidine compounds has been explored in several studies. For instance, a rapid synthetic method for 5-(4-bromophenyl)-4,6-dichloropyrimidine was established from commercially available methyl 2-(4-bromophenyl) acetate through a three-step process with a total yield of 52.8% . This method optimization demonstrates the potential for efficient production of halogenated pyrimidines, which could be applicable to the synthesis of 4-(4-Bromophenyl)-2-chloropyrimidine.

Molecular Structure Analysis

X-ray crystallography has been used to determine the crystal structures of various pyrimidine derivatives, confirming their molecular configurations and providing insights into their structural properties . These analyses are crucial for understanding the molecular geometry and potential reactivity of 4-(4-Bromophenyl)-2-chloropyrimidine.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives is influenced by the presence of halogen substituents, which can participate in various chemical reactions. For example, halogen functionalities on the pyrimidine nucleus allow for versatile synthetic transformations, such as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination . These reactions are indicative of the chemical versatility of halogenated pyrimidines, including 4-(4-Bromophenyl)-2-chloropyrimidine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are characterized using spectroscopic techniques such as NMR, FT-IR, and mass spectrometry . These techniques provide detailed information on the molecular structure, which is essential for understanding the behavior of these compounds under different conditions. The presence of halogens is known to influence the electronic properties and stability of the pyrimidine ring, which is relevant for the application of 4-(4-Bromophenyl)-2-chloropyrimidine in various chemical contexts.

科学研究应用

合成和中间体

4-(4-溴苯基)-2-氯嘧啶是合成各种嘧啶的重要中间体。侯等(2016)证明了它在制备 5-(4-溴苯基)-4, 6-二氯嘧啶中的应用,5-(4-溴苯基)-4, 6-二氯嘧啶是医药和化学领域具有广泛应用的关键中间体 (Hou et al., 2016)。此外,El-Hashash 等(2015)探讨了它作为合成一系列杂环化合物的起始材料的用途,这些化合物可能具有抗菌活性 (El-Hashash et al., 2015)。

量子化学表征

在量子化学中,4-(4-溴苯基)-2-氯嘧啶因其氢键位点而受到研究。Traoré 等(2017)进行了一项研究,确定了嘧啶衍生物中的主要氢键位点,这对于了解它们的化学行为至关重要 (Traoré et al., 2017)。

抗菌和生物活性

该化合物还参与合成具有抗菌和生物活性的衍生物。Bamnela 和 Shrivastava(2010)报道了 4(4'-溴苯基)-6-取代芳基-1-乙酰嘧啶-2-硫醇衍生物的合成,这些衍生物表现出显着的抗菌、驱虫和杀虫活性 (Bamnela & Shrivastava, 2010)。

新型化合物的合成

此外,该化合物可用作具有潜在药理应用的新型化合物的先驱。例如,Malik 等(2020)描述了它在铃木-宫浦反应中的作用,导致了具有在各个领域潜在应用的新型嘧啶类似物 (Malik et al., 2020)。

结构和电子研究

在结构和电子研究中,Hussain 等(2020)探索了硫代嘧啶衍生物,包括 4-(4-溴苯基)-2-氯嘧啶,以了解它们的非线性光学性质,这对于了解它们在光电应用中的潜力至关重要 (Hussain et al., 2020)。

作用机制

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, a protein target related to Leishmania, justified the better antileishmanial activity of a similar compound .

Mode of Action

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Similar compounds have shown to affect the pathways related to leishmania and plasmodium .

Pharmacokinetics

A similar compound showed promising adme properties in a molecular docking study .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities .

Action Environment

Similar compounds have been studied in various environments, including in vitro and in vivo settings .

属性

IUPAC Name |

4-(4-bromophenyl)-2-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYQVNMBOLJHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601291 | |

| Record name | 4-(4-Bromophenyl)-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

932162-80-6 | |

| Record name | 4-(4-Bromophenyl)-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

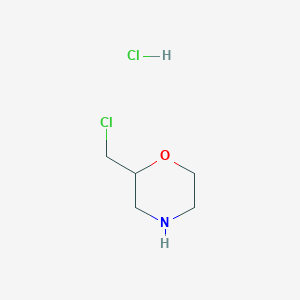

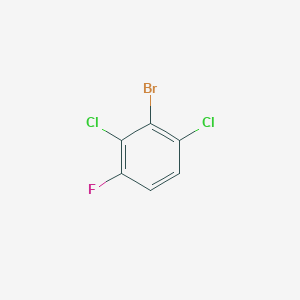

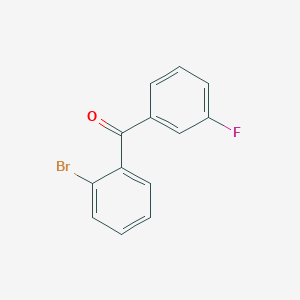

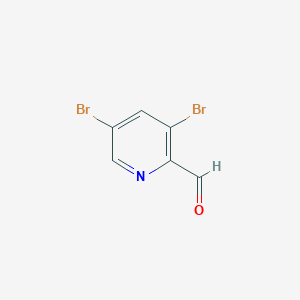

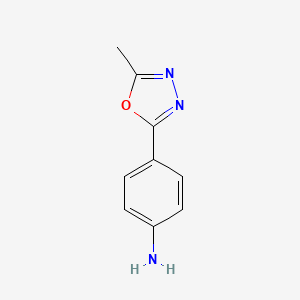

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Benzyloxy)phenyl]-3-hydroxypropanoic acid](/img/structure/B1288361.png)